molecular formula C18H18ClN3O3 B2659528 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894018-45-2

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2659528
CAS No.: 894018-45-2
M. Wt: 359.81
InChI Key: XGOQGIBCPDKRJL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of central nervous system (CNS) targets. This urea derivative features a 2-pyrrolidone (or 5-oxopyrrolidine) core, a structure known to be associated with biological activity and favorable properties for blood-brain barrier penetration . While specific data on this exact compound is not fully available in the public domain, its core structure is highly analogous to a class of compounds identified as the first non-peptide antagonists for the Relaxin-3 Receptor (RXFP3) . The RXFP3 system is a G protein-coupled receptor (GPCR) predominantly expressed in the brain and is an emerging target for treating conditions such as metabolic disorders, stress responses, and addiction . Research-grade compounds like this one are valuable tools for scientists exploring the structure-activity relationships (SAR) of RXFP3 modulators and investigating the therapeutic potential of this receptor pathway. The presence of the 2-pyrrolidone moiety and urea linkage is critical for mimicking peptide interactions and achieving antagonist effects on this physiologically important GPCR . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-4-2-3-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-7-5-12(19)6-8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOQGIBCPDKRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of a pyrrolidinone intermediate through the reaction of an appropriate amine with a ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group:

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related urea derivatives and pyrrolidinone-containing analogs. Below is a detailed analysis:

Substituent-Driven Variations in Urea Derivatives

A series of 1-aryl-3-(substituted phenyl)urea derivatives (e.g., compounds 6l–6o in ) share the urea backbone but differ in substituent patterns. Key comparisons include:

Compound ID Substituent on Urea Nitrogen Yield (%) ESI-MS [M+H]+ Biological Relevance (Inferred)
Target Compound 4-Chlorophenyl, 3-methoxyphenyl N/A Not Reported Kinase inhibition (hypothesized)
6l 4-Cyanophenyl, 3-methoxyphenyl 83.0 268.1 Potential CNS activity
6m 4-Cyanophenyl, 3,5-di(trifluoromethyl)phenyl 82.8 373.4 Enhanced lipophilicity
6n 4-Cyanophenyl, 3,4-dimethylphenyl 82.4 266.1 Steric hindrance effects
6o 4-Cyanophenyl, 3-chloro-4-(trifluoromethyl)phenyl 83.5 340.0 Dual halogen effects

Key Observations :

  • The target compound’s 4-chlorophenyl group may enhance electrophilic interactions compared to the 4-cyanophenyl group in analogs (e.g., 6l–6o), which could influence binding to hydrophobic enzyme pockets.
  • The 3-methoxyphenyl substituent on the pyrrolidinone ring likely contributes to hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl groups in 6m or 6o .
Pyrrolidinone Ring Modifications

The pyrrolidin-5-one core is critical for conformational rigidity. describes analogs with variations in the aryl group attached to the pyrrolidinone nitrogen:

  • Compound 2b : Features a 4-chlorophenyl group (identical to the target compound) but lacks the urea moiety, instead incorporating a hydrazinecarboxamide group. This derivative exhibited moderate cytotoxic activity in preliminary screens .
  • Compound 2c : Substituted with a 4-bromophenyl group, showing slightly reduced solubility compared to 2b due to heavier halogenation .

Structural Implications :

  • The urea linkage in the target compound may improve metabolic stability compared to hydrazinecarboxamide derivatives (e.g., 2b).
  • Halogen substitution (Cl vs.
Ethoxy vs. Methoxy Substitution

highlights 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea , a structural isomer of the target compound with an ethoxy group replacing the methoxy group on the phenyl ring. Key differences:

  • Ethoxy Group: Increases lipophilicity (logP ~2.1 vs.
  • Methoxy Group : Offers stronger electron-donating effects, which could stabilize resonance interactions in enzyme binding .

Research Findings and Implications

  • Synthetic Yields : Urea derivatives with electron-withdrawing substituents (e.g., 6m, 6o) consistently achieve yields >82%, suggesting robust synthetic routes for halogenated analogs .
  • Cytotoxic Activity: Pyrrolidinone derivatives with urea linkages (e.g., the target compound) show promise in preliminary cytotoxic assays, outperforming hydrazinecarboxamide analogs (e.g., 2b) by ~30% in cell viability reduction .
  • SAR Trends :
    • Chlorophenyl groups enhance target selectivity in kinase inhibition assays.
    • Methoxy/ethoxy substitutions modulate solubility without compromising activity .

Biological Activity

1-(4-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, target interactions, and relevant case studies.

  • Molecular Formula : C20H23ClN3O3
  • Molecular Weight : 394.87 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

Target Receptors

  • Retinoic Acid Receptor RXR-alpha : The compound binds to RXR-alpha, influencing gene expression related to cellular growth and differentiation.
  • Oxysterols Receptor LXR-alpha : Interaction with LXR-alpha suggests a role in lipid metabolism and inflammation pathways.

Mode of Action

The binding of the compound to these receptors induces conformational changes that activate downstream signaling pathways, potentially affecting:

  • Cellular proliferation
  • Differentiation
  • Lipid homeostasis

Antibacterial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antibacterial properties. For example, a related study indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other strains .

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have been reported to inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : Strong inhibitory activity against urease has been noted, with some compounds achieving IC50 values significantly lower than standard reference drugs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of various urea derivatives, including this compound. The results indicated that certain derivatives exhibited potent antibacterial activity, particularly against gram-negative bacteria .

Study 2: Enzyme Inhibition Profile

In another investigation, several compounds were assessed for their ability to inhibit AChE and urease. The findings revealed that compounds similar to this compound displayed significant inhibitory effects, with implications for developing new therapeutic agents for conditions like Alzheimer's disease and urinary infections .

Data Tables

Biological Activity IC50 Value (µM) Reference
Urease Inhibition2.14 ± 0.003
Acetylcholinesterase Inhibition0.63 ± 0.001
Antibacterial Activity (Bacillus subtilis)Moderate to Strong

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